N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methylbutyl halides in the presence of a base such as potassium carbonate.
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, converting it to dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and pathways.
Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of benzimidazole derivatives.
Mechanism of Action
The mechanism of action of N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and benomyl share the benzimidazole core and exhibit similar biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives are structurally similar and have comparable reactivity.
Uniqueness
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to the combination of the benzimidazole and furan moieties, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole or furan derivatives alone .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)9-10-21-15-7-4-3-6-14(15)20-17(21)12-19-18(22)16-8-5-11-23-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,19,22) |
InChI Key |
DFHDXDZNXOLZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.